Enhanced Lipophilicity and Predicted CNS Permeability of the 2,5-Dichloro Substitution Pattern
The 2,5-dichlorophenyl substitution pattern on the azetidin-3-ol core confers higher lipophilicity compared to the 3,4-dichloro regioisomer. The 2,5-dichloro compound has predicted LogP values of 1.78 (LogP computed) and 1.86 (cLogP) , whereas the 3,4-dichloro analog has an XLogP3 value of 1.5 [1]. This difference of 0.28–0.36 log units corresponds to approximately a 2-fold difference in octanol-water partition coefficient, which influences membrane permeability and CNS distribution potential. Concurrently, the topological polar surface area (TPSA) of the 2,5-dichloro compound is 32.26–32.3 Ų , aligning with empirical guidelines for CNS drug-likeness where TPSA < 60–70 Ų is associated with favorable blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.78 (computed), cLogP = 1.86 |
| Comparator Or Baseline | 3-(3,4-Dichlorophenyl)azetidin-3-ol: XLogP3 = 1.5 |
| Quantified Difference | ΔLogP = 0.28–0.36 log units (approx. 1.9–2.3× higher partition coefficient) |
| Conditions | Predicted/calculated LogP values from ChemScene computational data (target) and Kuujia XLogP3 (comparator) |
Why This Matters
For CNS-targeted drug discovery programs, the higher LogP and low TPSA of the 2,5-dichloro isomer suggest improved blood-brain barrier permeability relative to the 3,4-dichloro alternative, providing a measurable physicochemical basis for scaffold selection.
- [1] Kuujia. 3-(3,4-Dichlorophenyl)azetidin-3-ol Computed Properties. 2026. View Source
